molecular formula C20H22BrN5O2 B10879620 N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

Cat. No.: B10879620
M. Wt: 444.3 g/mol
InChI Key: WZVPBAVPZPMKLJ-UHFFFAOYSA-N
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Description

N’-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole core, a dimethylamino group, and a benzohydrazide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Dimethylaminomethylation: The addition of a dimethylaminomethyl group to the indole core.

    Condensation: The reaction of the modified indole with 4-(dimethylamino)benzohydrazide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N’-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the indole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N’-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide stands out due to its unique combination of functional groups and its potential for diverse applications. Its brominated indole core and dimethylamino groups provide distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H22BrN5O2

Molecular Weight

444.3 g/mol

IUPAC Name

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C20H22BrN5O2/c1-24(2)12-26-17-10-7-14(21)11-16(17)18(20(26)28)22-23-19(27)13-5-8-15(9-6-13)25(3)4/h5-11,28H,12H2,1-4H3

InChI Key

WZVPBAVPZPMKLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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